molecular formula C14H19NO4S B2378059 3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid CAS No. 1292203-79-2

3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid

Cat. No.: B2378059
CAS No.: 1292203-79-2
M. Wt: 297.37
InChI Key: KCFRFVAOHQZYJZ-UHFFFAOYSA-N
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Description

3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid is an organic compound characterized by the presence of a phenylsulfonyl group attached to a piperidine ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine ring is reacted with benzenesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Propanoic Acid Moiety: The final step involves the alkylation of the sulfonylated piperidine with a suitable propanoic acid derivative, such as ethyl 3-bromopropanoate, followed by hydrolysis to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

  • 3-(Phenylsulfonyl)propanoic acid
  • 1-(Phenylsulfonyl)piperidine
  • 3-(Phenylsulfonyl)piperidine

Comparison:

  • 3-(Phenylsulfonyl)propanoic acid: Lacks the piperidine ring, making it less structurally complex.
  • 1-(Phenylsulfonyl)piperidine: Does not have the propanoic acid moiety, which may affect its solubility and reactivity.
  • 3-(Phenylsulfonyl)piperidine: Similar structure but without the propanoic acid group, potentially altering its biological activity.

The uniqueness of 3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid lies in its combined structural features, which confer specific chemical and biological properties not observed in the simpler analogs.

Biological Activity

3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid is a chemical compound that has garnered attention in recent pharmacological research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H17NO4S
  • Molecular Weight : 285.35 g/mol

The compound features a piperidine ring substituted with a phenylsulfonyl group and a propanoic acid moiety, which contributes to its unique biological properties.

Research indicates that compounds with similar structures often interact with specific biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can act as agonists for the Free Fatty Acid Receptor 4 (FFA4), which plays a significant role in metabolic regulation and insulin sensitivity .

Biological Effects

  • Antimicrobial Activity : Some derivatives of related compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects .
  • Antidiabetic Potential : In vitro studies have indicated that compounds targeting FFA4 can reduce blood glucose levels, hinting at the potential of this compound in diabetes management .
  • Inhibition of Enzymatic Activity : The sulfonamide moiety may confer the ability to inhibit certain enzymes, impacting biochemical pathways related to inflammation and metabolic disorders.

Case Study 1: Antidiabetic Effects

A study evaluated the effects of a related compound on blood glucose levels in diabetic models. The compound was found to significantly lower glucose levels in a dose-dependent manner, outperforming existing therapeutic agents like TAK875. This suggests that this compound could be developed into an effective antidiabetic medication .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives similar to this compound were synthesized and tested against various bacterial strains. Results indicated notable antimicrobial activity, particularly against Gram-positive bacteria, which supports further investigation into the biological activity of this compound .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
AntidiabeticReduced blood glucose levels
Enzyme InhibitionPotential inhibition of metabolic enzymes

Future Directions

Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models before clinical trials.
  • Structure-Activity Relationship (SAR) Analysis : Identifying how structural modifications impact biological activity.

Properties

IUPAC Name

3-[1-(benzenesulfonyl)piperidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(17)9-8-12-5-4-10-15(11-12)20(18,19)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFRFVAOHQZYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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